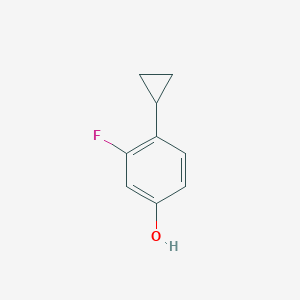

4-Cyclopropyl-3-fluorophenol

Descripción

Propiedades

IUPAC Name |

4-cyclopropyl-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSZULWLEJVFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-fluorophenol can be achieved through several methods. One common approach involves the cyclopropylation of 3-fluorophenol using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyclopropyl-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinones or other oxidized phenolic derivatives.

Reduction: Conversion to cyclopropyl-3-hydroxyphenol.

Substitution: Formation of substituted phenols with various functional groups.

Aplicaciones Científicas De Investigación

4-Cyclopropyl-3-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-3-fluorophenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between 4-Cyclopropyl-3-fluorophenol and related compounds from the evidence:

Key Observations:

- Complexity and Molar Mass: The quinoline derivative (299.34 g/mol) is significantly larger than this compound (152.17 g/mol), reflecting its polycyclic structure and additional substituents .

- Functional Groups: The phenol group in this compound confers higher acidity (pKa ~10) compared to the methoxy group in the methylamine compound (), which is electron-donating and reduces acidity. Conversely, the amine group in ’s compound introduces basicity, expanding its reactivity in protonation-dependent reactions .

- Substituent Effects: The fluorine’s position (meta in this compound vs. para in the methylamine compound) alters electronic effects on the aromatic ring, influencing resonance stabilization and intermolecular interactions.

Physical Properties and Solubility

- Solubility: this compound’s phenol group improves water solubility compared to the methylamine compound, which is more lipophilic due to its methoxy and cyclopropyl groups. The quinoline derivative’s aromaticity and methanol group may confer intermediate polarity .

- Thermal Stability: The cyclopropyl group’s strain could lower the thermal stability of this compound relative to the methylamine compound, where the amine group may participate in stabilizing hydrogen bonds.

Actividad Biológica

4-Cyclopropyl-3-fluorophenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The phenolic hydroxyl group allows for hydrogen bonding, which is crucial for binding with enzymes and receptors. The cyclopropyl and fluorine substituents modify the compound's binding affinity and specificity, impacting various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains. The phenolic structure contributes to its ability to disrupt bacterial membranes and interfere with metabolic processes.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Studies suggest that it may act on specific ion channels involved in pain signaling, potentially providing therapeutic benefits in inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Fluorophenol | Lacks cyclopropyl group | Antimicrobial properties |

| 4-Cyclopropylphenol | Lacks fluorine atom | Varies in reactivity |

| 4-Fluorophenol | Lacks cyclopropyl group | Antimicrobial properties |

The combination of both cyclopropyl and fluorine in this compound results in distinct chemical reactivity and biological activity, making it a valuable candidate for further research .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Inflammatory Pain Model: In an experimental model, the compound was found to partially protect against inflammatory pain by blocking Cav3.2 channels, demonstrating its potential as an analgesic agent .

- Cytotoxicity Assessment: In vitro studies indicated that derivatives of fluorinated phenols, including this compound, exhibited cytotoxic effects against non-small cell lung cancer cells (A549), suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.